molecular formula C7H13NO2 B15218837 N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide

N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B15218837
M. Wt: 143.18 g/mol
InChI Key: HBDSZFMQGKONPI-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropane ring, a carboxamide group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

2-methylcyclopropane-1-carboxylic acid+ethanolamineThis compound+water\text{2-methylcyclopropane-1-carboxylic acid} + \text{ethanolamine} \rightarrow \text{this compound} + \text{water} 2-methylcyclopropane-1-carboxylic acid+ethanolamine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-methylcyclopropane-1-carboxylic acid derivative.

    Reduction: N-(2-aminoethyl)-2-methylcyclopropane-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-ethylenediamine
  • N-(2-hydroxyethyl)-2-pyrrolidone
  • N-(2-hydroxyethyl)-piperazine

Uniqueness

N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H13NO2/c1-5-4-6(5)7(10)8-2-3-9/h5-6,9H,2-4H2,1H3,(H,8,10)

InChI Key

HBDSZFMQGKONPI-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)NCCO

Origin of Product

United States

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